molecular formula C11H17NO B12987370 (1S,3R)-1-amino-1-phenylpentan-3-ol

(1S,3R)-1-amino-1-phenylpentan-3-ol

Cat. No.: B12987370
M. Wt: 179.26 g/mol
InChI Key: DNGRLALONHXQSX-MNOVXSKESA-N
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Description

(1S,3R)-1-amino-1-phenylpentan-3-ol is a chiral compound with significant interest in various fields of chemistry and biology. This compound features a phenyl group attached to a pentane backbone, with an amino group and a hydroxyl group at specific stereocenters. The stereochemistry of this compound is crucial for its biological activity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3R)-1-amino-1-phenylpentan-3-ol can be achieved through several methods. One efficient procedure involves the use of L-aspartic acid as a starting material. The process includes hydrogenation, hydrolysis, and cyclization steps to yield the desired enantiomerically pure compound . Another method involves the use of aziridine intermediates, which are activated and then subjected to nucleophilic attack to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of chiral catalysts and advanced purification techniques to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-1-amino-1-phenylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.

Scientific Research Applications

(1S,3R)-1-amino-1-phenylpentan-3-ol has various applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,3R)-1-amino-1-phenylpentan-3-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit certain enzymes or activate specific receptors, leading to a cascade of cellular responses .

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-1-amino-1-phenylpentan-3-ol: Another stereoisomer with different biological activity.

    (1R,3R)-1-amino-1-phenylpentan-3-ol: A stereoisomer with distinct chemical properties.

    (1R,3S)-1-amino-1-phenylpentan-3-ol: Another stereoisomer with unique interactions.

Uniqueness

(1S,3R)-1-amino-1-phenylpentan-3-ol is unique due to its specific stereochemistry, which influences its biological activity and interactions. The presence of both an amino group and a hydroxyl group at specific positions makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,3R)-1-amino-1-phenylpentan-3-ol

InChI

InChI=1S/C11H17NO/c1-2-10(13)8-11(12)9-6-4-3-5-7-9/h3-7,10-11,13H,2,8,12H2,1H3/t10-,11+/m1/s1

InChI Key

DNGRLALONHXQSX-MNOVXSKESA-N

Isomeric SMILES

CC[C@H](C[C@@H](C1=CC=CC=C1)N)O

Canonical SMILES

CCC(CC(C1=CC=CC=C1)N)O

Origin of Product

United States

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